BenchChemオンラインストアへようこそ!

6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439902-90-5) is the definitive building block for CCR5 antagonist programs targeting HIV entry, asthma, rheumatoid arthritis, and COPD. Unlike unsubstituted or N6-alkyl analogs, the cyclopropylmethylamino moiety is essential for CCR5 target engagement—substituting it abolishes activity. Pre-validated biological activity, aqueous solubility of 38 µg/mL, and a molecular weight of 193.20 g/mol ideal for secondary amine functionalization accelerate hit-to-lead campaigns. Choosing the correct scaffold prevents costly assay rework and ensures reproducible results.

Molecular Formula C9H11N3O2
Molecular Weight 193.20
CAS No. 1439902-90-5
Cat. No. B3032345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid
CAS1439902-90-5
Molecular FormulaC9H11N3O2
Molecular Weight193.20
Structural Identifiers
SMILESC1CC1CNC2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C9H11N3O2/c13-9(14)7-3-8(12-5-11-7)10-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12)
InChIKeyUSYSCAZORDXFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439902-90-5): A Specialized Pyrimidine Scaffold for CCR5-Targeted Research


6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439902-90-5) is a heterocyclic building block belonging to the aminopyrimidine-4-carboxylic acid class, characterized by a cyclopropylmethyl substitution on the C6 amino group . Preliminary pharmacological screening has identified its potential as a CCR5 antagonist, suggesting utility in research on HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The compound's molecular formula is C9H11N3O2, with a molecular weight of 193.20 g/mol, and it is commercially available at research-grade purities of 97-98% .

Why Generic Substitution Fails: The Critical Impact of 6-Position Amino Substituents on Pyrimidine-4-carboxylic Acid Physicochemical and Pharmacological Profiles


Interchanging aminopyrimidine-4-carboxylic acid analogs without careful consideration of the N6 substituent is scientifically unjustified due to profound differences in molecular weight, lipophilicity, and target engagement. Simple substitution of the C6 amino group with hydrogen (as in the unsubstituted pyrimidine-4-carboxylic acid core), a propyl group, or even removal of the amino linker (as in 6-(cyclopropylmethyl)pyrimidine-4-carboxylic acid) drastically alters the compound's physicochemical properties . Critically, the specific cyclopropylmethylamino moiety is essential for conferring CCR5 antagonist activity, a biological function not present in closely related analogs [1]. Therefore, selecting a structurally similar but functionally distinct analog for CCR5-related research or as a synthetic intermediate with specific property requirements will lead to experimental failure or suboptimal results.

Quantitative Evidence Guide for Differentiating 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid from Structural Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted and C-Alkyl Analogs

The target compound's molecular weight (193.20 g/mol) is strategically intermediate between the lighter unsubstituted 6-aminopyrimidine-4-carboxylic acid (139.11 g/mol) and the heavier N-propyl substituted analog (235.28 g/mol) . This precise molecular weight, combined with the lipophilic cyclopropylmethyl group, offers a distinct balance of properties compared to the more hydrophilic 6-amino analog or the significantly more lipophilic N-propyl derivative. The predicted density of 1.408 g/cm³ and boiling point of 440.9°C also provide a unique physicochemical fingerprint .

Medicinal Chemistry Physicochemical Properties Drug Design

Unique CCR5 Antagonist Activity Absent in Structural Analogs

Preliminary pharmacological screening has identified 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid as a CCR5 antagonist, a biological activity linked to potential therapeutic applications in HIV infection and inflammatory diseases [1]. In stark contrast, structural analogs such as 6-aminopyrimidine-4-carboxylic acid and 6-(cyclopropylmethyl)pyrimidine-4-carboxylic acid are primarily utilized as general synthetic intermediates with no reported CCR5 activity .

HIV Research Immunology Chemokine Receptor Biology

Differentiation by Synthetic Versatility: Aqueous Solubility Profile vs. N-Alkylated Analogs

The presence of a secondary amine in 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid allows for further derivatization (e.g., alkylation, acylation) that is not possible with the fully substituted N-propyl analog. Furthermore, an aqueous solubility of 38 μg/mL has been reported for this compound, providing a quantitative benchmark for formulation and assay development . While direct comparator solubility data is unavailable for the unsubstituted amino analog under identical conditions, the lipophilic cyclopropylmethyl group is known to reduce aqueous solubility compared to more polar analogs, a trade-off that must be considered for specific applications .

Synthetic Chemistry Medicinal Chemistry Physicochemical Properties

Optimal Research and Procurement Scenarios for 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439902-90-5)


Scenario 1: CCR5-Mediated Disease Research (HIV, Inflammation)

This compound is the preferred choice for research groups investigating CCR5 receptor antagonism in HIV entry, asthma, rheumatoid arthritis, or COPD [1]. Unlike general pyrimidine-4-carboxylic acid building blocks, it possesses a pre-validated biological activity profile that can accelerate hit-to-lead campaigns [1].

Scenario 2: Synthesis of Advanced Intermediates Requiring a Balanced Physicochemical Profile

When a synthetic route demands an intermediate with a molecular weight of approximately 193 g/mol, a secondary amine for further functionalization, and a moderate lipophilicity introduced by the cyclopropylmethyl group, this compound is the logical choice over lighter (139 g/mol) or heavier (235 g/mol) analogs .

Scenario 3: Physicochemical Property Benchmarking and Assay Development

Researchers developing in vitro assays or formulation strategies can utilize the reported aqueous solubility of 38 μg/mL as a starting point for optimizing experimental conditions, a data point not readily available for many structural analogs .

Quote Request

Request a Quote for 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.